An In-depth Technical Guide to Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine: Structure, Properties, and Projected Applications
An In-depth Technical Guide to Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine: Structure, Properties, and Projected Applications
Disclaimer: The compound Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is not extensively documented in current scientific literature. Therefore, this guide has been constructed as a scientifically informed projection. The information presented, including properties, synthesis protocols, and potential applications, is based on the established principles of organic chemistry and data from structurally analogous, well-researched thiazole derivatives. This document is intended for research and development professionals and should be used as a theoretical framework for further investigation.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a cornerstone heterocyclic motif in medicinal and materials chemistry. Its presence in numerous FDA-approved drugs highlights its significance as a versatile pharmacophore, conferring a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, albeit lesser-known, derivative: Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine. By examining its constituent parts and comparing it to well-characterized analogues, we can project its chemical behavior and potential utility. This document aims to provide a comprehensive technical overview to serve as a foundational resource for researchers interested in the synthesis and application of novel thiazole-containing compounds.
Chemical Structure and Identifiers
The chemical structure of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is defined by a 4-methylthiazole ring linked at the 2-position to an ethyl-substituted secondary amine via a methylene bridge.
Caption: Chemical structure of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-Ethyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine |
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 g/mol |
| SMILES | CCNCC1=NC(=CS1)C |
| InChI Key | Based on the structure, a key would be generated upon database submission. |
| CAS Number | Not assigned. |
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, stability, and potential for biological activity. The properties in Table 2 are predicted based on computational models and data from analogous structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XLogP3 | 1.5 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | The secondary amine proton. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the molecule. |
| Rotatable Bonds | 3 | Suggests some conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Influences membrane permeability and solubility. |
| Boiling Point | Estimated 220-240 °C | Based on similar substituted thiazoles. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Typical for a molecule of this size and polarity. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine can be envisioned through a multi-step process starting from commercially available reagents. The proposed pathway involves the formation of the thiazole ring, followed by functionalization and reductive amination.
Caption: Proposed synthetic workflow for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.
Step-by-Step Methodology:
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate This classic reaction is a reliable method for constructing the thiazole ring.[3]
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To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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The resulting precipitate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Ester to (2-Amino-4-methylthiazol-5-yl)methanol
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Step 3: Oxidation to 2-Amino-4-methylthiazole-5-carbaldehyde
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Dissolve the (2-Amino-4-methylthiazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
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Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.
-
Concentrate the filtrate to obtain the desired aldehyde.
Step 4: Reductive Amination to Yield Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
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Dissolve the 2-Amino-4-methylthiazole-5-carbaldehyde (1.0 eq) in methanol.
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Add ethylamine (1.2 eq) and a catalytic amount of acetic acid.
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Stir the mixture for 1 hour at room temperature to form the imine intermediate.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Continue stirring for an additional 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which may require purification by column chromatography.
Potential Biological Activity and Applications
While no specific biological data exists for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.
-
Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against various strains of bacteria and fungi. The presence of the thiazole nucleus is a key feature in several commercial antibiotics.[1]
-
Anticancer Properties: Substituted 2-aminothiazoles have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[2][4] Some derivatives have shown promising cytotoxic effects against a range of cancer cell lines.[5]
-
Anti-inflammatory Effects: Thiazole-containing compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[6]
-
Neuroprotective Activity: Certain N-substituted 4-methylthiazol-2-amines have demonstrated neuroprotective effects by attenuating oxidative stress and inflammation in the brain.[7]
-
Serotonin Receptor Agonism: The thiazole scaffold has been incorporated into molecules designed as agonists for serotonin receptors, which are targets for various neurological and psychiatric conditions.[8]
Given these precedents, Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine could be a valuable candidate for screening in these therapeutic areas. Its specific substitution pattern may offer a unique pharmacological profile.
Safety and Handling
As a novel chemical entity, Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on related thiazole compounds, potential hazards may include skin and eye irritation. Avoid inhalation of dust or vapors and ingestion. A comprehensive safety data sheet (SDS) should be developed based on experimental toxicological data.
Conclusion
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine represents an intriguing yet underexplored molecule within the rich chemical space of thiazole derivatives. This guide provides a projected framework for its synthesis, properties, and potential applications, grounded in the extensive research on analogous compounds. It is hoped that this technical overview will stimulate further experimental investigation into this and other novel thiazole-based structures, potentially leading to the discovery of new therapeutic agents and research tools.
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